N-[5-(Methylsulfanyl)pyrazolo[1,5-a]pyrimidin-7-yl]glycine
Description
Properties
CAS No. |
90019-53-7 |
|---|---|
Molecular Formula |
C9H10N4O2S |
Molecular Weight |
238.27 g/mol |
IUPAC Name |
2-[(5-methylsulfanylpyrazolo[1,5-a]pyrimidin-7-yl)amino]acetic acid |
InChI |
InChI=1S/C9H10N4O2S/c1-16-8-4-7(10-5-9(14)15)13-6(12-8)2-3-11-13/h2-4,10H,5H2,1H3,(H,14,15) |
InChI Key |
BASJKNBWNYNSML-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=CC=NN2C(=C1)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Heterocyclization Using Aminopyrazoles
One common method involves the heterocyclization of aminopyrazoles with methylsulfanyl-containing precursors. This reaction often employs Meldrum's acid derivatives or similar active methylene compounds.
- Step 1 : React 3-aminoazoles with 5-[bis(methylsulfanyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-diones.
- Step 2 : Optimize the reaction conditions to yield 5-methylsulfanylazolo[1,5-a]pyrimidinones.
- Step 3 : Introduce the glycine moiety through a coupling reaction with glycine derivatives or activated glycine intermediates.
This method has been shown to produce high yields under controlled conditions and allows for further functionalization at various positions on the pyrazolo[1,5-a]pyrimidine scaffold.
Green Synthetic Approach
A more environmentally friendly method involves the use of ultrasound-assisted reactions in aqueous ethanol. This approach minimizes environmental impact while maintaining efficiency.
- Reagents : Aminopyrazoles and alkynes (e.g., dimethyl acetylenedicarboxylate or methyl propiolate).
- Catalyst : Potassium hydrogen sulfate (KHSO₄).
- Solvent : Aqueous ethanol.
- Temperature : Room temperature or mild heating (up to 60°C).
- Ultrasound Irradiation : Enhances reaction rates and yields.
This technique yields pyrazolo[1,5-a]pyrimidine derivatives in high purity and good yields. Subsequent introduction of the methylsulfanyl group and glycine moiety can be achieved via electrophilic substitution and amide bond formation, respectively.
| Entry | Sonication | Temperature (°C) | Solvent | Reaction Time | Yield (%) |
|---|---|---|---|---|---|
| 1 | No | Room temperature | Water | 6–7 h | No reaction |
| 2 | No | Room temperature | Ethanol | 6 h | 37 |
| 3 | Yes | Room temperature | Water-Ethanol | 30 min | 70 |
| 4 | Yes | 60 | Ethanol | 15 min | 80 |
Electrophilic Substitution Reactions
The reactivity of the methylsulfanyl group allows for further derivatization through electrophilic substitution reactions. This step is often used to fine-tune the properties of the compound or introduce additional functional groups.
- Use of electrophiles such as alkyl halides or acyl chlorides.
- Reaction conditions tailored to preserve the integrity of the pyrazolo[1,5-a]pyrimidine core.
These reactions are typically carried out in polar aprotic solvents like DMF or DMSO under mild heating.
Summary Table of Synthesis Routes
| Method | Key Reagents/Conditions | Yield |
|---|---|---|
| Heterocyclization | Aminopyrazoles + Meldrum's acid derivatives | High |
| Green synthesis | Ultrasound, aqueous ethanol, KHSO₄ | Up to 86% |
| Electrophilic substitution | Electrophiles (e.g., alkyl halides) | Moderate |
| Glycine coupling | EDCI/HOBt in organic solvents | High purity |
Chemical Reactions Analysis
Types of Reactions
2-((5-(Methylthio)pyrazolo[1,5-a]pyrimidin-7-yl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Medicinal Chemistry
N-[5-(Methylsulfanyl)pyrazolo[1,5-a]pyrimidin-7-yl]glycine has been studied for its potential as a serotonin receptor antagonist . Research indicates that compounds in the pyrazolo[1,5-a]pyrimidine class can modulate serotonin receptors, particularly the 5-HT6 receptor, which is implicated in various neurological disorders such as schizophrenia and depression. By acting on these receptors, this compound may help alleviate symptoms associated with these conditions .
Anticancer Properties
Studies have shown that pyrazolo[1,5-a]pyrimidines exhibit anticancer activity by inhibiting specific kinases involved in cancer cell proliferation. This compound has demonstrated efficacy in preclinical models by reducing tumor growth through mechanisms that involve apoptosis induction and cell cycle arrest. This makes it a candidate for further development as an anticancer agent .
Neuroprotective Effects
Research suggests that this compound may possess neuroprotective properties . It has been evaluated for its ability to protect neuronal cells from oxidative stress and excitotoxicity, factors that contribute to neurodegenerative diseases like Alzheimer's and Parkinson's. The underlying mechanisms may involve the modulation of neuroinflammatory pathways and enhancement of neurotrophic factors .
Table 1: Summary of Experimental Findings
Mechanism of Action
The mechanism of action of 2-((5-(Methylthio)pyrazolo[1,5-a]pyrimidin-7-yl)amino)acetic acid involves its interaction with specific molecular targets, such as kinases. The compound can bind to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The pyrazolo[1,5-a]pyrimidine core distinguishes N-[5-(Methylsulfanyl)pyrazolo[1,5-a]pyrimidin-7-yl]glycine from pyrazolo[1,5-c]pyrimidine derivatives (e.g., 5-Aryl-7-hydrazino-2-phenylpyrazolo[1,5-c]pyrimidines). The "1,5-a" vs. "1,5-c" nomenclature reflects differences in ring fusion, altering electronic distribution and steric accessibility for interactions with biological targets .
Substituent Effects on Bioactivity
- Methylsulfanyl vs. Halogens in may enhance binding affinity to hydrophobic enzyme pockets .
- Glycine vs. Hydrazino/Aldehyde Hydrazones: The glycine substituent contrasts with hydrazino groups in and aldehyde hydrazones in . Glycine’s carboxylate group increases polarity, favoring interactions with polar biological targets (e.g., amino acid transporters), whereas hydrazino/hydrazone groups enable further derivatization or chelation of metal ions in antimicrobial contexts .
Physicochemical Properties
Biological Activity
N-[5-(Methylsulfanyl)pyrazolo[1,5-a]pyrimidin-7-yl]glycine, also known as 2-((5-(Methylthio)pyrazolo[1,5-a]pyrimidin-7-yl)amino)acetic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, mechanism of action, and biological effects, particularly its role as a kinase inhibitor and its applications in cancer therapy.
Synthesis and Structural Properties
The synthesis of this compound typically involves the condensation of a pyrazole derivative with a pyrimidine precursor. A common method employs the reaction of 5-methylthio-1H-pyrazole-4-carbaldehyde with 2-aminopyrimidine in the presence of potassium carbonate as a base, using dimethylformamide (DMF) as a solvent at elevated temperatures to facilitate the formation of the pyrazolo[1,5-a]pyrimidine core .
| Property | Value |
|---|---|
| CAS No. | 90019-53-7 |
| Molecular Formula | C9H10N4O2S |
| Molecular Weight | 238.27 g/mol |
| IUPAC Name | 2-[(5-methylsulfanylpyrazolo[1,5-a]pyrimidin-7-yl)amino]acetic acid |
| InChI Key | BASJKNBWNYNSML-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific kinases. The compound acts as an inhibitor by binding to the active site of these enzymes, which leads to the inhibition of their activity. This interaction can suppress cell proliferation and induce apoptosis in cancer cells .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Kinase Inhibition: The compound has been shown to inhibit various kinases involved in cancer progression. For example, in vitro studies have demonstrated its effectiveness against Akt kinases, which are crucial for cell survival and growth .
- Cell Line Studies: In studies involving different cancer cell lines (e.g., HCT116 and OVCAR-8), the compound displayed notable antiproliferative activity with IC50 values indicating potent inhibition .
Other Biological Activities
In addition to its anticancer effects, this compound has been evaluated for other biological activities:
- Antimicrobial Activity: Some analogues have shown promising results against various pathogens, suggesting potential applications in treating infections .
- Immunosuppressive Effects: The compound's ability to inhibit dihydroorotate dehydrogenase (DHODH) has opened avenues for its use as an immunosuppressive agent .
Q & A
Q. What are the common synthetic routes for pyrazolo[1,5-a]pyrimidine derivatives, and how is regioselectivity controlled?
Pyrazolo[1,5-a]pyrimidines are typically synthesized via cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl compounds or equivalents. Regioselectivity is influenced by reaction conditions, such as solvent polarity, base strength, and temperature. For example, K₂CO₃ in DMF at 60°C favors N-propargylation over O-propargylation in pyrazolopyrimidin-7-ols . Optimization of these parameters minimizes byproduct formation and improves yield.
Q. How are pyrazolo[1,5-a]pyrimidine derivatives characterized structurally?
Structural characterization relies on NMR (¹H, ¹³C), HRMS, and X-ray crystallography. For instance, triazole-bridged glycosides were confirmed via ¹H NMR coupling constants (e.g., J = 8–10 Hz for anomeric protons) and NOESY correlations to establish stereochemistry . Crystallographic data (e.g., bond angles, dihedral angles) further validate substituent orientation .
Q. What biological targets are associated with pyrazolo[1,5-a]pyrimidine derivatives?
These compounds exhibit activity against kinases (e.g., CDK9, B-Raf), proteases (e.g., cathepsins K/B), and cancer cell lines. For example, N-butylcarboxamide derivatives inhibit cathepsin K (IC₅₀ ~25 µM), while trifluoromethyl-substituted analogs target CDK9 to induce apoptosis in breast cancer cells .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance selectivity in N-functionalization?
N-Propargylation of pyrazolopyrimidin-7-ols requires careful selection of base and solvent. Using K₂CO₃ in DMF at 60°C achieves >90% N-propargylation yield, whereas weaker bases (e.g., NaHCO₃) or polar aprotic solvents (e.g., DMSO) promote O-functionalization . Mechanistic studies suggest that base strength modulates deprotonation efficiency at the N-site.
Q. What strategies improve the pharmacokinetic properties of pyrazolo[1,5-a]pyrimidine-based inhibitors?
Lipophilicity and bioavailability are enhanced by introducing trifluoromethyl groups (to increase membrane permeability) or glycosyl moieties (to improve solubility). For example, N-(2-picolyl)carboxamide derivatives show moderate oral bioavailability due to balanced logP values (~2.5) and reduced hepatic clearance .
Q. How do structural modifications impact enzyme inhibitory potency and selectivity?
Substituent effects are critical:
- Cathepsin K inhibition : Bulky N-alkyl groups (e.g., tert-butyl) enhance binding to the S3 pocket .
- Kinase selectivity : Trifluoromethyl groups at position 2 improve CDK9 specificity by forming hydrophobic interactions with the ATP-binding pocket .
- SAR Table :
| Compound | Substituent (Position) | Target (IC₅₀) | Reference |
|---|---|---|---|
| 5a | N-butyl (amide) | Cathepsin K (25 µM) | |
| 5c | N-(2-picolyl) | Cathepsin B (45 µM) | |
| Trifluoromethyl | C2 (core) | CDK9 (nM range) |
Q. What mechanistic insights guide the design of triazole-bridged glycohybrids?
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is employed to link N-propargylated pyrazolo[1,5-a]pyrimidines with azido-sugars. Computational studies reveal that electron-withdrawing substituents on the pyrimidine core accelerate reaction rates by stabilizing the Cu(I) transition state . Glycosylation also modulates cellular uptake via carbohydrate receptor-mediated endocytosis .
Q. How can crystallography resolve contradictions in binding mode predictions?
X-ray structures of B-Raf kinase inhibitors (e.g., C-3 substituted benzamides) confirmed non-canonical hinge-binding interactions. For example, a pyrazolo[1,5-a]pyrimidine derivative lacking hydrogen bonding to the hinge region still achieved nM potency via hydrophobic interactions with the DFG loop . This challenges conventional kinase inhibitor design paradigms.
Methodological Considerations
Q. What assays are used to evaluate anti-proliferative activity?
- Cell viability : MTT or resazurin assays (e.g., IC₅₀ determination in breast cancer MCF-7 cells) .
- Apoptosis : Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic populations.
- Kinase inhibition : ADP-Glo™ assays for CDKs; fluorogenic substrates (e.g., Z-FR-AMC) for cathepsins .
Q. How are synthetic byproducts minimized in cyclocondensation reactions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
